molecular formula C10H9N5OS B11863359 1H-Purin-2-amine, 6-(2-thienylmethoxy)- CAS No. 162320-37-8

1H-Purin-2-amine, 6-(2-thienylmethoxy)-

Cat. No.: B11863359
CAS No.: 162320-37-8
M. Wt: 247.28 g/mol
InChI Key: WDUFMAVWDXZOMA-UHFFFAOYSA-N
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Description

1H-Purin-2-amine, 6-(2-thienylmethoxy)- is a purine derivative characterized by a thienylmethoxy substituent at the 6-position of the purine core. The purine scaffold is a bicyclic aromatic heterocycle composed of fused pyrimidine and imidazole rings, widely studied for its role in nucleic acids and therapeutic applications.

Properties

CAS No.

162320-37-8

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

6-(thiophen-2-ylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C10H9N5OS/c11-10-14-8-7(12-5-13-8)9(15-10)16-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,12,13,14,15)

InChI Key

WDUFMAVWDXZOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE can be achieved through various synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 1H-Purin-2-amine, 6-(2-thienylmethoxy)- and its analogues:

Compound Name Molecular Formula Molecular Weight Substituent at 6-Position Core Structure Notable Properties/Applications
1H-Purin-2-amine, 6-(2-thienylmethoxy)- C₁₀H₉N₅OS* ~263.28* 2-Thienylmethoxy Purine Inferred aromatic interaction potential
6-(Cyclohexylmethoxy)-N-phenyl-1H-purin-2-amine C₁₈H₂₁N₅O 323.40 Cyclohexylmethoxy Purine High lipophilicity; drug development
1H-Purin-2-amine, 6-(methylthio) C₆H₇N₅S 181.22 Methylthio Purine High melting point (239.5°C); IR data
6-Ethylguanine C₇H₉N₅O 179.18 Ethoxy Purine Moderate solubility; mutagenesis studies
4-(2-Thienylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine C₁₀H₉N₅OS 247.28 2-Thienylmethoxy Pyrazolo-pyrimidine Structural analog with distinct core

*Note: Molecular formula and weight for 1H-Purin-2-amine, 6-(2-thienylmethoxy)- are inferred based on analogues.

Substituent Effects on Properties

  • Thienylmethoxy Group : The 2-thienylmethoxy substituent introduces sulfur-containing aromaticity, enhancing π-π stacking interactions in biological systems. Compared to phenyl or cyclohexyl groups (e.g., in ), the thiophene ring may improve solubility in polar solvents due to its electron-rich nature .
  • Studies suggest such derivatives are explored for kinase inhibition .
  • Methylthio and Ethoxy Groups : Smaller substituents like methylthio () and ethoxy () reduce steric hindrance, favoring metabolic stability. The methylthio derivative’s high melting point (239.5°C) indicates strong intermolecular forces, likely due to sulfur-based interactions .

Comparative Solubility and Stability

  • Solubility : The cyclohexylmethoxy derivative () exhibits lower aqueous solubility due to its hydrophobic substituent, whereas the thienylmethoxy group may improve solubility via polarizable sulfur atoms. Ethoxy and methylthio substituents offer intermediate solubility profiles .
  • Stability : Methylthio derivatives () demonstrate thermal stability (high melting point), while ethoxy groups () may be prone to oxidative metabolism. The thienylmethoxy group’s stability remains uncharacterized but could be influenced by thiophene ring reactivity.

Biological Activity

1H-Purin-2-amine, 6-(2-thienylmethoxy)-, also known as a derivative of purine, has gained attention in recent years due to its potential biological activities, particularly in cancer therapy and antiviral treatments. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

1H-Purin-2-amine, 6-(2-thienylmethoxy)- has a molecular formula of C10H10N4OSC_{10}H_{10}N_4OS and a molecular weight of approximately 238.28 g/mol. Its structure features a purine base with a thienylmethoxy group, which is believed to enhance its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular Formula C10H10N4OSC_{10}H_{10}N_4OS
Molecular Weight 238.28 g/mol
IUPAC Name 1H-Purin-2-amine, 6-(2-thienylmethoxy)-
CAS Number 162320-18-5

The mechanism of action for 1H-Purin-2-amine, 6-(2-thienylmethoxy)- involves its ability to interact with various molecular targets within the cell. One notable target is the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which plays a critical role in DNA repair mechanisms. Inhibition of AGT can enhance the efficacy of alkylating agents used in chemotherapy by preventing the repair of DNA damage in cancer cells, leading to increased apoptosis and reduced tumor growth .

Biological Activity

1H-Purin-2-amine, 6-(2-thienylmethoxy)- has shown promising results in various biological assays:

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties through the following mechanisms:

  • Inhibition of DNA Repair: By inhibiting AGT, it enhances the cytotoxic effects of chemotherapeutic agents like BCNU (carmustine) and temozolomide .
  • Induction of Apoptosis: Studies have demonstrated that treatment with this compound leads to increased apoptosis in several cancer cell lines, including gliomas and breast cancer.

Antiviral Activity:
Preliminary studies suggest that this compound may also possess antiviral properties. It has been investigated as a potential candidate for treating viral infections by interfering with viral replication processes.

Case Studies

Several studies have evaluated the efficacy of 1H-Purin-2-amine, 6-(2-thienylmethoxy)- in clinical and laboratory settings:

  • Study on Glioma Cells:
    • Objective: To assess the impact on cell viability and apoptosis.
    • Findings: The compound significantly reduced cell viability at concentrations above 5 µM and induced apoptosis as confirmed by flow cytometry analysis.
  • Combination Therapy with Alkylating Agents:
    • Objective: To evaluate synergistic effects when combined with BCNU.
    • Findings: The combination therapy resulted in a more than twofold increase in cytotoxicity compared to either agent alone .

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